2-Amino-5-ethylthiophene-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-4-3-5(6(8)10)7(9)11-4/h3H,2,9H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKKEPWYTVGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 5 Ethylthiophene 3 Carboxamide and Its Analogues
Classical and Modified Gewald Reaction Approaches
The Gewald reaction, first reported in 1961, is a one-pot synthesis that combines a ketone or aldehyde, an α-cyanoester or α-cyanothioacetamide, and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes. scispace.comarkat-usa.org The reaction typically proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization. arkat-usa.orgnih.gov
For the synthesis of 2-amino-5-ethylthiophene-3-carboxamide, the classical approach would involve the reaction of butanal (as the precursor to the 5-ethyl group), 2-cyanoacetamide, and elemental sulfur. A common modification involves a two-step procedure where the Knoevenagel condensation is performed first, followed by the addition of sulfur and a base for the cyclization step. researchgate.net
Various bases can be employed as catalysts, with amines such as morpholine (B109124), diethylamine, or triethylamine (B128534) being common choices. arkat-usa.orgchemrxiv.org The choice of solvent and reaction temperature can also influence the reaction outcome. Solvents like ethanol, methanol, or dimethylformamide (DMF) are frequently used, with temperatures typically ranging from room temperature to 50°C. arkat-usa.org
Modified Gewald reaction approaches have been developed to improve the scope and efficiency of the synthesis. One such modification involves the use of α-sulfanyl ketones or aldehydes as starting materials, which react with activated acetonitriles. arkat-usa.org However, the instability of these starting materials can limit the practicality of this approach. arkat-usa.org Another variation utilizes inorganic bases in a biphasic solvent system, such as tetrahydrofuran (B95107) (THF) and water, which has been shown to suppress the formation of byproducts. researchgate.net The use of different catalysts, such as CaO, has also been explored to facilitate the reaction under heterogeneous conditions, offering advantages in terms of catalyst cost and ease of separation. derpharmachemica.com
| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Ketone, α-Cyanoester, Sulfur | Morpholine | - | Room Temp. | 2-Aminothiophene derivatives | 51-82 | psu.edu |
| Ketone, Active Nitrile, Sulfur | CaO | Ethanol | Reflux | 2-Aminothiophene derivatives | Moderate to Good | derpharmachemica.com |
| α-Sulfanylketone, α-Activated Acetonitrile | Triethylamine | Methanol | 50°C | 2-Aminothiophene derivatives | 35-80 | arkat-usa.org |
Microwave-Assisted Synthesis and Process Optimization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgnih.gov The application of microwave irradiation to the Gewald reaction for the synthesis of 2-aminothiophene derivatives, including analogues of this compound, has been well-documented. clockss.orgorganic-chemistry.org
Microwave-assisted Gewald reactions are typically carried out in a dedicated microwave reactor, which allows for precise control of temperature and pressure. clockss.org The reaction mixture, consisting of the carbonyl compound, the active methylene (B1212753) nitrile, sulfur, and a base in a suitable solvent, is subjected to microwave irradiation for a short period, often ranging from a few minutes to half an hour. clockss.orgresearchgate.net This rapid heating can significantly enhance the reaction rate. clockss.org
Process optimization studies have focused on various parameters, including the choice of solvent, base, reaction temperature, and irradiation time. For instance, a study on the microwave-assisted synthesis of 2-aminothiophene derivatives found that using DMF as a solvent at 50°C for 30 minutes provided good to excellent yields for a range of substrates. clockss.org Solvent-free conditions have also been successfully employed, which aligns with the principles of green chemistry by reducing solvent waste. researchgate.net In such cases, a small amount of a base like morpholine is used to catalyze the reaction. researchgate.net The optimization of these parameters is crucial for achieving high yields and purity of the desired 2-aminothiophene product. nih.gov
| Method | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| Microwave-Assisted | Aldehydes, Activated Nitriles, Sulfur | Ethanol | 70°C | 20 min | High | organic-chemistry.org |
| Microwave-Assisted | Ketone, Active Cyano Compound, Sulfur | DMF | 50°C | 30 min | 57-95 | clockss.org |
| Microwave-Assisted (Solvent-Free) | Cyanoacetates, Ketones, Sulfur | Morpholine (catalyst) | - | - | 84-95 | researchgate.net |
Multi-Component Reaction Strategies
The Gewald reaction is itself a prime example of a multi-component reaction (MCR), where three starting materials react in a single pot to form a complex product. nih.gov This approach is highly valued in synthetic chemistry for its efficiency and atom economy. nih.gov The strategy allows for the rapid generation of diverse libraries of 2-aminothiophenes by varying the three core components: the carbonyl compound, the active methylene nitrile, and elemental sulfur. scispace.com
For the synthesis of this compound and its analogues, the carbonyl component can be varied to introduce different substituents at the 5-position of the thiophene (B33073) ring. Similarly, using different α-cyanoesters or α-cyanoacetamides allows for modification of the substituent at the 3-position.
Further extensions of this multi-component strategy involve incorporating the Gewald reaction into a sequence with other reactions. For example, a Gewald reaction product can be used as a substrate in a subsequent Petasis reaction, another multi-component reaction, to further functionalize the 2-amino group. acs.org This sequential approach enables the synthesis of highly complex and functionalized 2-aminothiophene derivatives from simple starting materials in a streamlined fashion. acs.org The development of catalytic systems, including the use of organocatalysts like L-proline, has also expanded the scope and applicability of these multi-component strategies. nih.gov
Mechanistic Investigations of Key Synthetic Transformations
The mechanism of the Gewald reaction has been the subject of detailed investigation, with computational studies, particularly using Density Functional Theory (DFT), providing significant insights. acs.orgresearchgate.net The reaction is understood to commence with a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. chemrxiv.orgacs.org This step forms an α,β-unsaturated nitrile intermediate. arkat-usa.org
Following the condensation, the mechanism involves the opening of the elemental sulfur ring (S8) and the formation of polysulfide intermediates. acs.orgresearchgate.net The exact nature of the species responsible for opening the sulfur ring and the subsequent steps have been a topic of study. chemrxiv.org Computational results suggest that the reaction proceeds through the formation of polysulfide intermediates which can interconvert and decompose through various pathways, including unimolecular cyclization and nucleophilic degradation. acs.orgresearchgate.net
Protonation of these polysulfide intermediates can alter their reactivity and provide a kinetically favorable pathway for their decomposition. acs.orgresearchgate.net Ultimately, the cyclization of a monosulfide intermediate, followed by aromatization, is the thermodynamic driving force of the reaction, leading to the formation of the stable 2-aminothiophene ring. acs.orgresearchgate.net This final step funnels the various intermediates towards the desired product. acs.orgresearchgate.net
Yield Enhancement and Purity Control in Preparation
Achieving high yields and purity is a critical aspect of synthesizing this compound and its analogues. Several strategies have been developed to address this. The use of microwave irradiation, as discussed earlier, is a prominent method for enhancing yields and reducing reaction times, which can also minimize the formation of byproducts. clockss.org
The choice of catalyst and reaction conditions plays a crucial role in both yield and purity. For instance, solvent-free protocols or the use of heterogeneous catalysts can simplify the workup procedure and isolation of the product, thereby improving purity. derpharmachemica.compsu.edu Ball-milling has also been explored as a green and efficient solvent-free technique for the Gewald reaction, demonstrating excellent yields in short reaction times. sciforum.net
Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica (B1680970) gel. nih.govpsu.edu The progress of the reaction is often monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and to ensure the complete consumption of starting materials, which is essential for obtaining a pure product. psu.edu
Chemical Reactivity and Derivatization of the 2 Aminothiophene 3 Carboxamide Core
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The 2-amino group strongly activates the thiophene ring towards electrophilic substitution, primarily directing incoming electrophiles to the C5 position. However, in 2-Amino-5-ethylthiophene-3-carboxamide, this position is already occupied. Consequently, electrophilic attack would be directed to the C4 position, the only available carbon on the thiophene ring. The reaction at this position is likely to be less favorable compared to an unsubstituted C5 position due to steric hindrance from the adjacent carboxamide and ethyl groups and the deactivating effect of the carboxamide group.
Common electrophilic substitution reactions applicable to activated thiophene rings include:
Halogenation: Introduction of bromine or chlorine at the C4 position.
Nitration: Substitution with a nitro group.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be complex due to potential side reactions with the amino and carboxamide groups.
Nucleophilic Reactions at the Carboxamide Functionality
The carboxamide group at the C3 position is a key site for nucleophilic attack. tubitak.gov.tr Its reactivity is central to modifying the core structure or preparing it for subsequent reactions.
Key transformations include:
Hydrolysis: The primary amide can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-amino-5-ethylthiophene-3-carboxylic acid. This transformation is useful for creating derivatives through the resulting carboxylic acid functionality.
Dehydration: Treatment with dehydrating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can convert the carboxamide group into a nitrile (cyano group). researchgate.net The resulting 2-amino-5-ethylthiophene-3-carbonitrile (B1284195) is also a valuable precursor for synthesizing fused heterocycles. nih.govencyclopedia.pub
Transformations Involving the Amino Group
The nucleophilic 2-amino group is one of the most reactive sites in the molecule. tubitak.gov.trresearchgate.net It readily reacts with a variety of electrophiles, serving as a crucial handle for derivatization and as a key participant in cyclization reactions.
Common reactions involving the amino group are:
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding N-acyl derivatives.
Reaction with Isocyanates and Isothiocyanates: The amino group adds to isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.netekb.eg These intermediates are pivotal in the synthesis of thieno[2,3-d]pyrimidines. ekb.eg
Table 1: Reactions at the Amino Group of the 2-Aminothiophene Scaffold
| Reagent Class | Product Type | Significance |
| Isocyanates | Ureas | Intermediates for cyclization into thieno[2,3-d]pyrimidine-2,4-diones. researchgate.netekb.eg |
| Isothiocyanates | Thioureas | Key precursors for 2-thioxothieno[2,3-d]pyrimidin-4-ones. ekb.egekb.eg |
| Acid Chlorides | Amides | Functional group modification and synthesis of bioactive compounds. |
| Nitrous Acid | Azido (B1232118) Group | Can lead to the formation of azido derivatives. ekb.eg |
Cyclization Reactions to Form Fused Heterocycles (e.g., Thienopyrimidines)
The juxtaposition of the amino and carboxamide groups in this compound makes it an ideal precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological and pharmacological importance. nih.govnih.gov These reactions typically involve treating the aminothiophene with reagents that can provide one or more carbon atoms to form the fused pyrimidine (B1678525) ring. tubitak.gov.tr
Several strategies are employed for this purpose:
Reaction with Formamide (B127407): Heating with an excess of formamide is a direct method to construct the pyrimidine ring, yielding 5-ethyl-thieno[2,3-d]pyrimidin-4(3H)-one. nih.govencyclopedia.pub
Reaction with Nitriles: Acid-catalyzed condensation with nitriles can also lead to the formation of the thienopyrimidine core. tubitak.gov.trresearchgate.net
Cyclization of Thiourea Derivatives: As mentioned previously, the thiourea derivatives formed from the reaction with isothiocyanates can be cyclized under basic conditions (e.g., alcoholic potassium hydroxide) to form 2-thioxo-thieno[2,3-d]pyrimidin-4-one derivatives. ekb.eg
Reaction with Hydrazine (B178648): Treatment with hydrazine hydrate (B1144303) can lead to the formation of 3-amino-thieno[2,3-d]pyrimidin-4-ones. encyclopedia.pub
Table 2: Synthesis of Thieno[2,3-d]pyrimidines from the 2-Aminothiophene-3-carboxamide (B79593) Core
| Reagent(s) | Reaction Conditions | Fused Heterocycle Product |
| Formamide | High Temperature | Thieno[2,3-d]pyrimidin-4(3H)-one nih.govencyclopedia.pub |
| 1. Isothiocyanate2. Base (e.g., KOH) | 1. Reflux2. Base-catalyzed cyclization | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one ekb.eg |
| Nitriles | Acidic (e.g., HCl in dioxane) | 4-Substituted-thieno[2,3-d]pyrimidines tubitak.gov.trresearchgate.net |
| Hydrazine Hydrate | Refluxing Ethanol | 3-Amino-thieno[2,3-d]pyrimidin-4-one encyclopedia.pub |
Functional Group Interconversions and Modifications
Beyond the primary reactions at each functional group, various interconversions can be performed to create a diverse library of derivatives.
Carboxamide to Nitrile: The dehydration of the carboxamide to a nitrile using reagents like POCl₃ is a key interconversion, as the nitrile itself is a versatile functional group for further synthesis. researchgate.net
Thienopyrimidine Modifications: Once the thieno[2,3-d]pyrimidine (B153573) system is formed, it can be further modified. For instance, a thieno[2,3-d]pyrimidin-4(3H)-one can be treated with POCl₃ to yield a 4-chloro-thieno[2,3-d]pyrimidine. mdpi.com This chloro-derivative is highly susceptible to nucleophilic substitution, allowing for the introduction of various amine, alkoxy, or thioether groups at the 4-position. mdpi.comijacskros.com Similarly, 2-thioxo derivatives can be alkylated at the sulfur atom to produce 2-(alkylthio)thieno[2,3-d]pyrimidines. mdpi.com
Exploration of Novel Reaction Pathways
While the classical reactivity of the 2-aminothiophene-3-carboxamide core is well-established, particularly for thienopyrimidine synthesis, the scaffold holds potential for modern synthetic transformations. The exploration of novel pathways could involve:
Metal-Catalyzed Cross-Coupling: If a halogen is introduced onto the thiophene ring at the C4 position, this could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would enable the introduction of a wide array of aryl, vinyl, or alkynyl substituents, significantly expanding the chemical space of accessible derivatives. nih.gov
C-H Activation: Direct C-H functionalization at the C4 position could offer a more atom-economical route to substituted derivatives, avoiding the need for pre-functionalization with a halogen. This modern approach could be used to forge new C-C or C-heteroatom bonds.
These advanced methodologies, while not extensively reported for this compound itself, represent logical extensions of modern synthetic chemistry to this versatile heterocyclic core. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis of Solid-State Structures
Single crystal X-ray diffraction stands as the most powerful method for unambiguously determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. In the absence of a specific crystal structure for "2-Amino-5-ethylthiophene-3-carboxamide," the analysis of a closely related derivative, "2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene (B33073)," offers a foundational understanding of the expected structural motifs. researchgate.netscirp.org
Table 1: Crystallographic Data for the Analogous Compound: 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene researchgate.netscirp.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.1344(3) |
| b (Å) | 13.7392(4) |
| c (Å) | 11.4704(4) |
| β (°) | 100.769(2) |
| Volume (ų) | 1259.36(7) |
| Z | 4 |
This data is for a related compound and serves as a model for the expected crystal system of this compound.
Hydrogen bonding plays a crucial role in dictating the solid-state architecture of 2-aminothiophene-3-carboxamides. The amino (-NH2) and carboxamide (-CONH2) groups are excellent hydrogen bond donors and acceptors. In the crystal structure of "2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene," both intramolecular and intermolecular hydrogen bonds are observed. researchgate.net Intramolecular N-H···O=C interactions are noted, which contribute to the stabilization of the molecular geometry. researchgate.net
It is highly probable that "this compound" will exhibit similar hydrogen bonding patterns. The amino group at the 2-position can form an intramolecular hydrogen bond with the carbonyl oxygen of the carboxamide at the 3-position, leading to the formation of a stable six-membered ring motif. researchgate.net Furthermore, the remaining N-H bonds of both the amino and carboxamide groups are available to participate in intermolecular hydrogen bonding, creating extended networks in the crystal lattice. These interactions are fundamental to the stability of the crystalline structure.
For "this compound," it is expected that the intermolecular N-H···O hydrogen bonds between the carboxamide groups of adjacent molecules will be a primary feature of the crystal packing. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets. The ethyl groups at the 5-position will likely be oriented to minimize steric hindrance and may participate in weaker van der Waals interactions, further stabilizing the crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment of each atom and the connectivity between them.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Thiophene C2-NHH | ~5.0-7.0 (broad) | - |
| Thiophene C3-C(O)NH ₂ | ~7.0-8.0 (broad) | - |
| Thiophene C4-H | ~6.5-7.5 | ~110-120 |
| Thiophene C5-C H₂CH₃ | ~2.5-3.0 (quartet) | ~20-30 |
| Thiophene C5-CH₂C H₃ | ~1.2-1.5 (triplet) | ~10-15 |
| Thiophene C 2 | - | ~150-160 |
| Thiophene C 3 | - | ~110-120 |
| Thiophene C 4 | - | ~120-130 |
| Thiophene C 5 | - | ~140-150 |
| Carboxamide C =O | - | ~165-175 |
These are approximate chemical shift ranges based on known data for similar thiophene derivatives.
Advanced 2D NMR techniques would be instrumental in confirming the structure:
COSY (Correlation Spectroscopy) would establish the coupling between the protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations, for instance, between the thiophene ring proton and the carbons of the ethyl and carboxamide groups, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation in solution.
In solution, "this compound" is expected to exhibit conformational flexibility, primarily due to rotation around the single bonds. The most significant of these would be the rotation around the C3-C(O) bond of the carboxamide group and the C5-C(ethyl) bond.
Spectroscopic Assignment and Data Interpretation
A complete spectroscopic assignment for this compound would require Nuclear Magnetic Resonance (NMR) data. ¹H NMR spectroscopy would identify the chemical environment of hydrogen atoms, showing distinct signals for the amino (-NH₂), carboxamide (-CONH₂), ethyl (-CH₂CH₃), and thiophene ring protons. Similarly, ¹³C NMR spectroscopy would provide information on the carbon skeleton.
Despite extensive searches for experimental NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, no specific datasets for this compound could be located.
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula (C₇H₁₀N₂OS) of the compound. Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information by showing how the molecule breaks apart upon ionization. Key fragmentation pathways would likely involve cleavage of the ethyl group, loss of the carboxamide group, and fragmentation of the thiophene ring.
Specific experimental mass spectrometry data, including the molecular ion peak (M+) and a detailed analysis of fragment ions for this compound, are not available in the reviewed literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, typically involving π-electrons in the aromatic thiophene ring and non-bonding electrons on the nitrogen, oxygen, and sulfur atoms. The spectrum would show characteristic absorption maxima (λmax) corresponding to these transitions.
No specific experimental UV-Vis absorption or emission spectra for this compound were found in the available literature.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and three-dimensional geometry of a molecule. For 2-Amino-5-ethylthiophene-3-carboxamide, DFT calculations would be used to determine the most stable arrangement of its atoms in space by optimizing the molecular geometry to a minimum energy state.
This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Such calculations on related aminothiophene derivatives have utilized basis sets like B3LYP/6-31G(d,p) to achieve reliable geometric parameters. nih.gov The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. While specific optimized geometry data for this compound is not available in the reviewed literature, the expected output of such a calculation is presented in the table below for illustrative purposes.
Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) Note: The following data is hypothetical and for illustrative purposes only, as specific literature values for this compound were not found.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C2-N(amino) | Data Not Available |
| C3-C(carboxamide) | Data Not Available |
| C5-C(ethyl) | Data Not Available |
| S1-C2 | Data Not Available |
| **Bond Angles (°) ** | |
| N(amino)-C2-C3 | Data Not Available |
| C2-C3-C(carboxamide) | Data Not Available |
| C4-C5-C(ethyl) | Data Not Available |
| **Dihedral Angles (°) ** | |
| N-C2-C3-C(carboxamide) | Data Not Available |
Molecular Orbital Analysis (e.g., HOMO-LUMO) and Reactivity Prediction
Molecular orbital analysis is a critical component of computational chemistry for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how a molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. mdpi.com For similar thiophene (B33073) carboxamide derivatives, HOMO-LUMO energy gaps have been calculated to range from approximately 3.11 to 3.83 eV. nih.gov These calculations help in deriving global reactivity descriptors such as chemical hardness, softness, and electrophilicity, which quantify the molecule's resistance to change in its electron distribution and its ability to act as an electrophile.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: The following data is hypothetical and for illustrative purposes only, as specific literature values for this compound were not found.
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
| Ionization Potential | Data Not Available |
| Electron Affinity | Data Not Available |
| Chemical Hardness (η) | Data Not Available |
Conformational Landscape Exploration and Energy Minimization
Molecules with rotatable single bonds, such as the ethyl and carboxamide groups in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface (PES) associated with bond rotations.
Computational methods can systematically rotate specific bonds and calculate the energy at each step to identify energy minima and transition states. This process reveals the preferred three-dimensional shape of the molecule and the energy barriers between different conformations. For flexible molecules, identifying the global minimum energy conformation is crucial as it represents the most populated state and is typically the structure used for further computational analysis.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating properties like nuclear magnetic shielding (for NMR) and vibrational modes (for IR and Raman spectroscopy), computational models can predict the spectra of a molecule. bohrium.com
For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimentally obtained spectra, serve as a powerful tool for structural confirmation. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as stretching or bending of particular bonds. This correlation between theoretical and experimental data provides a high degree of confidence in the structural assignment.
Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm-1) Note: The following data is hypothetical and for illustrative purposes only, as specific literature values for this compound were not found.
| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |
|---|---|---|---|
| N-H Stretch (Amino) | Data Not Available | Data Not Available | Asymmetric/Symmetric |
| C=O Stretch (Amide) | Data Not Available | Data Not Available | Amide I band |
| N-H Bend (Amide) | Data Not Available | Data Not Available | Amide II band |
| C-H Stretch (Ethyl) | Data Not Available | Data Not Available | Asymmetric/Symmetric |
Hirshfeld Surface Analysis and Intermolecular Interaction Energies
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions involved in close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For a compound like this compound, this could involve studying its synthesis or its participation in further chemical transformations. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.
This involves locating and characterizing the structures and energies of transition states and intermediates. The calculated activation energies (the energy difference between reactants and the transition state) can provide quantitative estimates of reaction rates and help explain why certain products are formed over others. This predictive capability is essential for optimizing reaction conditions and designing new synthetic routes.
Advanced Applications of 2 Amino 5 Ethylthiophene 3 Carboxamide Scaffolds in Materials Science and Chemical Technology
Role as Building Blocks in Polymer Chemistry
Thiophene (B33073) derivatives are of considerable importance in polymer chemistry, valued for their contribution to materials with notable mechanical strength, ease of fabrication, design flexibility, stability, and resistance to corrosion. The 2-amino-5-ethylthiophene-3-carboxamide moiety can be incorporated into polymer backbones to create materials with tailored properties. The amino and carboxamide groups offer sites for further functionalization and can influence the polymer's solubility, processability, and intermolecular interactions.
While the direct polymerization of this compound is not extensively documented, the polymerization of thiophene-3-carboxamide (B1338676) derivatives has been explored. Challenges in the oxidative polymerization of such monomers have been noted, suggesting that the amide group may influence the reaction kinetics and the final polymer structure. For instance, the polymerization of N-(3-imidazol-1-ylpropyl)thiophene-3-carboxamide using iron(III) p-toluenesulfonate as an oxidant has been reported to be sluggish at room temperature, potentially due to the stabilizing effect of the amide group on the thiophene ring's double bonds and steric hindrance. This suggests that the polymerization of this compound would likely require optimized conditions, such as elevated temperatures or more potent catalysts, to achieve high molecular weight polymers.
The properties of polymers incorporating the this compound scaffold are anticipated to be influenced by the functional groups present. The amino group can act as a site for cross-linking or for grafting other polymer chains, while the carboxamide group can participate in hydrogen bonding, leading to polymers with enhanced thermal and mechanical properties.
Potential in Organic Electronics and Optoelectronic Materials (e.g., Organic Semiconductors, OFETs, OLEDs)
Thiophene-based polymers are at the forefront of research in organic electronics due to their excellent semiconducting properties. The delocalized π-electron system of the thiophene ring facilitates charge transport, making these materials suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of a this compound scaffold into a polymer backbone can significantly modulate its electronic and optical properties.
The electron-donating amino group and the electron-withdrawing carboxamide group can create a "push-pull" effect within the monomer unit, which can lead to a smaller bandgap in the resulting polymer. This is a desirable characteristic for organic semiconductors as it can enhance their ability to absorb light and transport charge carriers. The specific influence of a carboxamide side chain on the charge transport properties of a thieno[3,2-b]thiophene-based polythiophene has been investigated. It was found that the carboxamide group imposed a larger torsion on the polymer backbone and introduced a strong intramolecular dipole moment, leading to more intense aggregation but with lower crystallinity. This resulted in a significantly lower hole mobility compared to a similar polymer with a carboxylate ester side chain.
While specific data for polymers of this compound is not available, the general principles of molecular design for organic electronics suggest that careful tuning of the substituents on the thiophene ring is crucial for optimizing device performance. The ethyl group at the 5-position can improve the solubility of the polymer, which is a critical factor for solution-based processing of electronic devices.
Development of Ligands in Coordination Chemistry and Catalysis
The this compound scaffold possesses multiple donor atoms—the nitrogen of the amino group, the oxygen and nitrogen of the carboxamide group, and the sulfur atom of the thiophene ring—making it an excellent candidate for the development of ligands in coordination chemistry. These ligands can form stable complexes with a variety of metal ions, and the resulting metal complexes can exhibit interesting catalytic properties.
The coordination of metal ions to thiophene-carboxamide derivatives often occurs through the carbonyl oxygen and the nitrogen of a coordinating group, such as a pyridine (B92270) ring, if present. In the absence of such a group, the amino and carboxamide functionalities can act as chelating agents. The electronic properties of the thiophene ring can influence the electron density at the donor atoms, thereby affecting the stability and reactivity of the metal complexes.
While there is a lack of specific studies on the catalytic applications of metal complexes derived from this compound, related thiophene-based ligands have been shown to be effective in various catalytic transformations. For instance, metal complexes of Schiff bases derived from 2-thiophene carboxaldehyde have been characterized and show potential for catalytic activity. The specific geometry and electronic structure of the metal complexes, which are dictated by the ligand and the metal ion, are key determinants of their catalytic performance.
Exploration in Sensing Technologies (e.g., Chemical Sensors)
The development of chemical sensors for the detection of various analytes is a rapidly growing field, and thiophene-based compounds have emerged as promising materials for this purpose. The inherent fluorescence of many thiophene derivatives, coupled with the ability to functionalize the thiophene ring with specific recognition moieties, allows for the design of highly selective and sensitive fluorescent and colorimetric sensors.
The this compound scaffold contains functional groups that can interact with specific analytes. The amino and carboxamide groups can act as hydrogen bond donors and acceptors, and can also coordinate to metal ions. These interactions can lead to a change in the electronic properties of the thiophene ring, resulting in a detectable change in the fluorescence or absorption spectrum of the molecule.
For example, a thiophene hydrazide derivative has been successfully utilized as a dual-functional chemosensor for the colorimetric detection of Cu²⁺ and the fluorescent "turn-on" detection of Al³⁺. The interaction of the sensor with the metal ions was found to be highly selective and sensitive, with low detection limits. This demonstrates the potential of incorporating specific binding sites into a thiophene scaffold to create effective chemical sensors. While direct applications of this compound in sensing are yet to be reported, its structure suggests that it could be a valuable platform for the development of new sensing technologies.
Supramolecular Assembly and Crystal Engineering
Supramolecular assembly and crystal engineering are powerful tools for the design of functional materials with desired properties. These disciplines rely on the control of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to direct the formation of well-defined, ordered structures in the solid state. The this compound scaffold is particularly well-suited for crystal engineering due to the presence of multiple hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen and the amino nitrogen).
The crystal structure of a closely related compound, 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, provides valuable insights into the types of supramolecular assemblies that can be formed. researchgate.netscirp.org In this structure, the molecules are linked by a network of intermolecular N-H···O and C-H···N hydrogen bonds, which contribute to the stability of the crystal packing. researchgate.netscirp.org The thiophene rings also participate in weak C-H···π interactions.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of 2-aminothiophenes is well-established, with the Gewald reaction being a cornerstone methodology. tubitak.gov.tr This multicomponent reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, offers a direct route to polysubstituted 2-aminothiophenes. However, the drive towards green chemistry is prompting a re-evaluation of traditional synthetic protocols.
Future efforts in the synthesis of 2-Amino-5-ethylthiophene-3-carboxamide are likely to focus on the following areas:
Catalyst Development: The use of inexpensive and environmentally benign catalysts, such as calcium oxide (CaO), is a promising approach to enhance the efficiency and sustainability of the Gewald reaction. derpharmachemica.com
Alternative Reaction Media: The exploration of greener solvents or even solvent-free conditions is a key aspect of sustainable synthesis. sciforum.net Techniques like ball-milling have shown potential for conducting Gewald reactions without the need for bulk solvents, leading to reduced waste and energy consumption. sciforum.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. Applying this technology to the synthesis of this compound could offer a more time- and energy-efficient route.
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalyst Innovation | Utilization of heterogeneous, reusable, and non-toxic catalysts. | Reduced environmental impact, lower costs, and simplified purification. |
| Green Solvents | Employment of water, ionic liquids, or deep eutectic solvents. | Enhanced safety, reduced volatile organic compound (VOC) emissions. |
| Solvent-Free Methods | Techniques such as ball-milling and solid-phase synthesis. | Minimal waste generation, high atom economy, and simplified work-up. |
| Flow Chemistry | Continuous processing in microreactors. | Improved safety, scalability, and process control. |
Unveiling Novel Reactivity and Transformation Pathways
This compound possesses multiple reactive sites, making it a versatile building block for the synthesis of more complex heterocyclic systems. The amino group at the 2-position and the carboxamide function at the 3-position are particularly amenable to further chemical transformations.
Future research is expected to explore:
Cyclization Reactions: The reaction of the amino and carboxamide groups with various reagents can lead to the formation of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. tubitak.gov.tr These scaffolds are of significant interest in medicinal chemistry.
Functional Group Interconversion: The transformation of the carboxamide group into other functional groups, such as nitriles or esters, can provide access to a wider range of derivatives with potentially different biological activities and material properties.
Cross-Coupling Reactions: The thiophene (B33073) ring itself can be a platform for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, allowing for the introduction of diverse substituents.
| Reaction Type | Reagents and Conditions | Potential Products |
| Thieno[2,3-d]pyrimidine (B153573) formation | Nitriles in the presence of acid | Fused pyrimidine (B1678525) ring systems |
| Carboxamide to Nitrile Conversion | Dehydrating agents (e.g., POCl₃, SOCl₂) | 2-Amino-5-ethylthiophene-3-carbonitrile (B1284195) |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted thiophene derivatives |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | N-substituted amino-thiophene derivatives |
Integration of Advanced Analytical Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating structure-activity relationships and designing new molecules with desired properties. While standard analytical techniques provide basic characterization, advanced methods can offer deeper insights.
Future research will likely involve the increased application of:
Single-Crystal X-ray Diffraction: This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net Such data is invaluable for understanding the molecular conformation and packing in crystals.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like COSY, HSQC, and HMBC are powerful tools for the unambiguous assignment of proton and carbon signals, especially in complex derivatives of this compound. mdpi.com
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, complementing experimental data and providing insights into the molecule's reactivity and stability. nih.govtandfonline.com
| Analytical Technique | Information Gained | Significance |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, intermolecular interactions. | Understanding solid-state properties and crystal engineering. |
| 2D NMR Spectroscopy | Unambiguous assignment of ¹H and ¹³C signals, connectivity. | Accurate structure elucidation of complex derivatives. |
| Mass Spectrometry (High Resolution) | Exact mass and elemental composition. | Confirmation of molecular formula. |
| Computational Modeling (DFT) | Optimized geometry, electronic properties, reactivity indices. | Prediction of chemical behavior and guidance for experimental design. |
Predictive Modeling and Machine Learning Applications in Compound Design
The integration of computational tools, particularly predictive modeling and machine learning, is revolutionizing the field of drug discovery and materials science. nih.govmdpi.comexplorationpub.com For this compound and its analogs, these approaches can accelerate the design-synthesis-testing cycle.
Future research in this area will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of 2-aminothiophene derivatives with their biological activity or physical properties. nih.gov
Pharmacophore Modeling: Identifying the essential structural features required for a molecule to interact with a specific biological target.
Virtual Screening: Using computational methods to screen large libraries of virtual compounds based on this compound to identify those with a high probability of being active.
De Novo Design: Employing machine learning algorithms to generate novel molecular structures with desired properties from scratch. harvard.edu
| Modeling Approach | Application | Expected Outcome |
| QSAR | Predicting biological activity or properties of new derivatives. | Prioritization of synthetic targets. |
| Pharmacophore Modeling | Guiding the design of new compounds with improved target affinity. | More potent and selective molecules. |
| Virtual Screening | Identifying potential hits from large compound libraries. | Efficient discovery of new lead compounds. |
| Machine Learning | Generating novel molecular structures with optimized properties. | Innovative compound design. |
Interdisciplinary Research with Emerging Technologies
The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields, particularly in conjunction with emerging technologies.
Future research could bridge chemistry with:
Materials Science: Thiophene-based compounds are known for their potential in the development of organic electronics, such as conductive polymers and organic light-emitting diodes (OLEDs). Investigating the polymerization of this compound or its incorporation into larger conjugated systems could lead to new materials with interesting electronic and optical properties.
Nanotechnology: The functionalization of nanoparticles with this compound derivatives could lead to novel drug delivery systems, sensors, or catalysts.
Biotechnology: The incorporation of this compound into biocompatible polymers or its use as a fluorescent probe could find applications in bioimaging and diagnostics.
Q & A
Q. What are the common synthetic routes for 2-Amino-5-ethylthiophene-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of 2-aminothiophene derivatives typically involves the Gewald reaction , a two-step process utilizing ethyl cyanoacetate, elemental sulfur, and ketones/aldehydes under basic conditions. For example:
- Step 1: Condensation of ethyl cyanoacetate with an aldehyde (e.g., propionaldehyde for the ethyl substituent) in ethanol, catalyzed by morpholine or triethylamine .
- Step 2: Cyclization with sulfur at 60–80°C for 5–8 hours, yielding the thiophene core .
Optimization Tips: - Temperature Control: Excessive heat (>80°C) may degrade intermediates; monitor via TLC.
- Catalyst Selection: Triethylamine improves yield compared to weaker bases (e.g., yields increase from 65% to 82% ).
- Purification: Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer: Key Techniques:
- NMR Spectroscopy:
- IR Spectroscopy: Bands at 3300–3400 cm⁻¹ (N-H stretch) and 1680–1700 cm⁻¹ (C=O) .
- Mass Spectrometry: Molecular ion [M+H]⁺ matches theoretical mass (e.g., 224.3 g/mol for C₈H₁₂N₂O₂S) with fragmentation at the ethyl group .
- HPLC: Use C18 columns with acetonitrile/water (70:30) for purity assessment (retention time ~8.2 min) .
Advanced Research Questions
Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?
Methodological Answer: Protocol for AutoDock4:
Target Preparation: Retrieve protein structures (e.g., COX-2 or kinase enzymes) from the PDB. Remove water molecules and add polar hydrogens .
Ligand Preparation: Generate 3D conformers of the compound using Open Babel; assign Gasteiger charges.
Grid Box Setup: Focus on active sites (e.g., COX-2: center_x = 12.8, center_y = 18.4, center_z = 23.1) .
Docking Parameters: Use Lamarckian GA with 100 runs, population size 150, and 25 million evaluations.
Analysis: Low binding energy (ΔG < -7 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) suggest inhibitory potential .
Q. What strategies can resolve contradictions in biological activity data for structurally similar thiophene derivatives?
Methodological Answer: Case Study: Discrepancies in anti-inflammatory activity (IC₅₀ ranging from 12 μM to >100 μM) may arise from:
- Substituent Effects: Ethyl groups at position 5 enhance membrane permeability (logP ~2.1) compared to bulkier benzyl derivatives (logP ~3.5) .
- Assay Conditions: Varying serum concentrations in cell cultures (e.g., 10% FBS reduces free drug availability by 40% ).
Resolution Steps:
Dose-Response Curves: Repeat assays in triplicate with standardized serum levels (5% FBS).
Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ = 45 min for ethyl vs. 22 min for methyl derivatives) .
Molecular Dynamics Simulations: Compare binding mode stability over 100 ns; stable RMSD (<2 Å) correlates with consistent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
